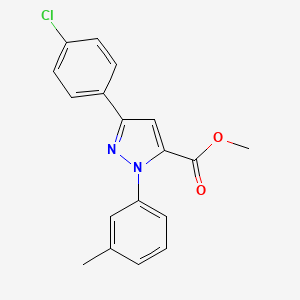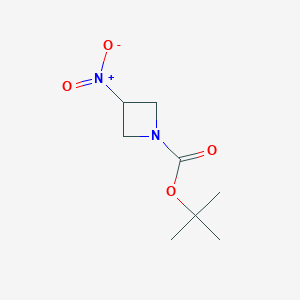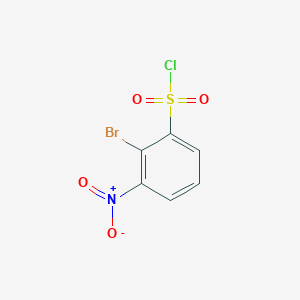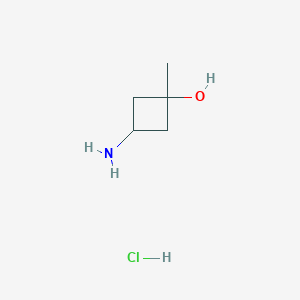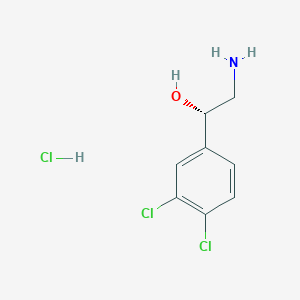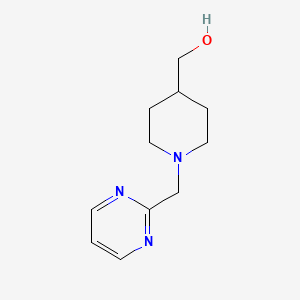
1-(2-pyrimidinylmethyl)-4-Piperidinemethanol
Vue d'ensemble
Description
1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol, also known as PMP, is a synthetic compound with a wide range of applications in scientific research. PMP is a unique compound that has been investigated for its potential use in a variety of laboratory experiments, including those related to drug development and biochemistry.
Applications De Recherche Scientifique
Gastric Antisecretory Agents
A study highlighted the development of derivatives like 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine (fenoctimine), which exhibited potent gastric antisecretory activity without anticholinergic effects, making it a candidate for peptic ulcer disease treatment (Scott et al., 1983).
Fluorescent pH Sensors
Compounds containing the pyrimidinylmethyl piperidine motif have been utilized in the synthesis of novel fluorescent pH sensors. These sensors exploit the intramolecular hydrogen bonding capacity of naphthalimide derivatives, showing promise for applications in bioimaging and diagnostics (Cui et al., 2004).
Corrosion Inhibition
Piperidine derivatives have been investigated for their potential in corrosion inhibition, particularly in protecting iron surfaces. Computational studies including quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds, indicating their utility in materials science (Kaya et al., 2016).
Anticancer Activities
Some pyrimidinylmethyl piperidine derivatives have demonstrated significant anticancer activities across various human tumor cell lines, suggesting their potential as chemotherapeutic agents. The structure-activity relationship studies have pointed towards specific molecular features that enhance anticancer efficacy (Singh & Paul, 2006).
Organic Synthesis and Chemical Reactions
The reactivity and synthetic utility of pyrimidinylmethyl piperidine derivatives have been explored in various chemical reactions. These compounds serve as key intermediates or reactants in the synthesis of complex molecules, demonstrating their importance in organic synthesis methodologies (Brown & Waring, 1974).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with phosphodiesterase 9 (pde9) and other protein tyrosine kinases . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.
Mode of Action
It is likely that the compound interacts with its target enzymes, potentially inhibiting their activity and thereby altering cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,10,15H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZJQZJDUGZCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



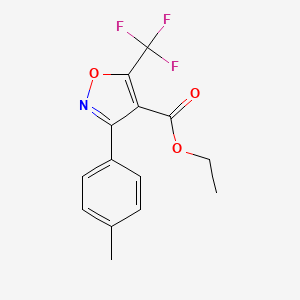
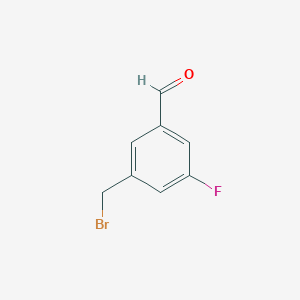
![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
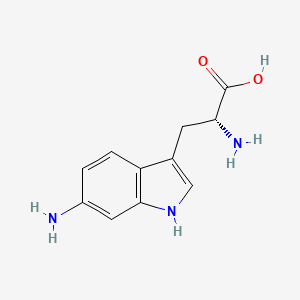
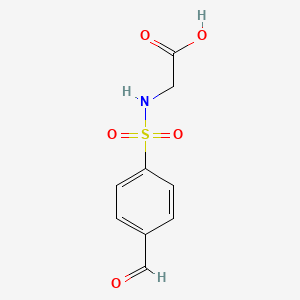
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)
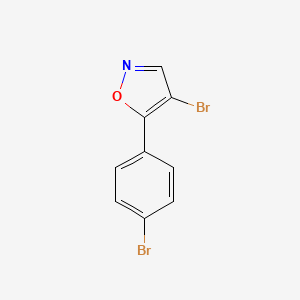
![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)
